(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone
Descripción
The compound “(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone” is a heterocyclic hybrid molecule featuring a dihydroisoquinoline scaffold linked to a thiazole-thiophene system via a methanone bridge. Its structure combines aromatic and partially saturated rings, which may confer unique electronic and steric properties.
Propiedades
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-24-10-15(9-22-24)17-12-25(11-14-5-2-3-6-16(14)17)21(26)20-23-18(13-28-20)19-7-4-8-27-19/h2-10,13,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNXGEQDUGRZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NC(=CS4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H19N5O2S
- Molecular Weight : 385.48 g/mol
- CAS Number : 2034566-80-6
This compound features a combination of functional groups including a pyrazole ring, an isoquinoline moiety, and thiazole derivatives, which are known to influence its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrazole and isoquinoline have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Mechanism of Action :
- The compound may interact with multiple cellular pathways involved in cancer progression, including the inhibition of specific kinases and modulation of apoptosis-related proteins.
- A study highlighted that similar pyrazole derivatives inhibited the growth of human cancer cells by inducing cell cycle arrest and promoting apoptosis via mitochondrial pathways .
Antimicrobial Activity
The thiazole component in the compound is known for its antimicrobial properties. Compounds incorporating thiazole rings have been reported to exhibit activity against a range of bacteria and fungi.
- In Vitro Studies :
- Preliminary tests showed that the compound exhibited bactericidal effects against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly concerning phosphodiesterases (PDEs), which are crucial in various signaling pathways.
- Phosphodiesterase Inhibition :
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a series of pyrazole-containing compounds, including analogs of the target compound. The findings revealed that certain derivatives demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. The study utilized various assays to assess cell viability and apoptosis markers .
Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives were tested against resistant strains of Staphylococcus aureus. The results indicated that compounds with thiazole moieties exhibited significant inhibition zones compared to controls, showcasing their potential as novel antimicrobial agents.
Research Findings Summary Table
Comparación Con Compuestos Similares
Structural and Functional Analogues
The compound shares structural motifs with several synthesized analogues documented in the literature:
- Compound 7b (): A bis-pyrazole derivative with a thieno[2,3-b]thiophene core and dual carbonyl groups. Both compounds feature aromatic heterocycles (pyrazole, thiophene) and carbonyl linkages but differ in core saturation and substituent positioning .
- Compound 10 (): A pyrazolo[1,5-a]pyrimidine-thienothiophene hybrid with cyanide substituents. While lacking the dihydroisoquinoline moiety, it shares the thiophene-thiazole-like framework and multi-heterocyclic design .
- Example 2 (): A pyrazolo[3,4-d]pyrimidine-chromenone derivative with fluorophenyl and thiazole substituents. This compound highlights the pharmacological relevance of thiazole-thiophene systems in kinase-targeted therapies .
Comparative Analysis of Physicochemical Properties
The table below summarizes key physicochemical parameters of the target compound and its analogues:
*Inferred from analogous carbonyl stretches in compound 7b .
Key Observations:
- The target compound’s lower molecular weight (450.5 g/mol) compared to 7b (538.6 g/mol) and 10 (604.7 g/mol) suggests improved solubility, though this is speculative without experimental data.
Implications for Drug Development
The target compound’s structural distinctiveness—particularly the dihydroisoquinoline-thiazole-thiophene architecture—positions it as a candidate for:
- Selectivity Optimization: The thiophene-thiazole system may enhance π-π stacking with hydrophobic kinase pockets compared to thienothiophene systems in 7b .
- Metabolic Stability: Partial saturation of the isoquinoline ring could reduce oxidative metabolism, a common issue with fully aromatic scaffolds .
Q & A
Q. What are the foundational steps for synthesizing this compound, and what reagents are critical for key intermediates?
The synthesis typically involves multi-step reactions, starting with the formation of heterocyclic cores (e.g., pyrazole or isoquinoline rings) followed by coupling reactions. For example:
- Pyrazole ring formation : Hydrazine hydrate reacts with α,β-unsaturated ketones under reflux in acetic acid to form pyrazole intermediates .
- Thioether/thiazole linkage : Thiophene or thiazole moieties are introduced via nucleophilic substitution or cyclization, often requiring catalysts like triethylamine .
- Purification : Recrystallization from ethanol or DMF/ethanol mixtures is standard for isolating high-purity products .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR (¹H/¹³C) : Determines proton and carbon environments, confirming substituent positions (e.g., thiophene vs. pyrazole protons) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
- X-ray crystallography : Resolves 3D conformation, as demonstrated for structurally similar pyrazolone derivatives (e.g., monoclinic crystal system with β = 91.56°) .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with controls .
- Positive controls : Include structurally analogous compounds with known activity (e.g., thiazolidinone derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions during cyclization .
- Temperature control : Reflux at 80–100°C optimizes ring closure without decomposition .
- Catalyst screening : Test bases like K₂CO₃ or DBU for thioether formation efficiency .
Q. What strategies resolve contradictions in reported biological activity data?
- Batch variability analysis : Compare synthetic batches via HPLC to rule out impurity-driven discrepancies .
- Target specificity profiling : Use kinome-wide screening to identify off-target effects that may explain inconsistent results .
- Structural analogs : Synthesize derivatives with single functional group changes to isolate SAR trends .
Q. How can computational modeling predict the compound’s mechanism of action?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Validate with mutagenesis studies on predicted binding residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize high-affinity targets .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .
- Plasma stability : Test metabolic resistance by exposing the compound to human plasma and quantifying half-life .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Thiophene substitution : Replace thiophene with furan or phenyl to assess π-π stacking requirements .
- Isoquinoline modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent binding .
- Methylpyrazole tuning : Vary methyl group position to alter steric hindrance and improve target selectivity .
Methodological Notes for Reproducibility
- Data normalization : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for instrument variability .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to pharmacological data, ensuring n ≥ 3 replicates .
- Crystallography protocols : Follow CCDC guidelines for diffraction data collection and refinement to ensure structural accuracy .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
